molecular formula C13H21NO B11935555 N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide

N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide

Cat. No.: B11935555
M. Wt: 207.31 g/mol
InChI Key: NVQNIDWFIGKGQW-FMIVXFBMSA-N
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Description

N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide is an organic compound characterized by its unique structure, which includes a dimethylocta-dienyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-amine with acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include catalysts like palladium or acids/bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylic acid, while reduction could produce N-(3,7-Dimethylocta-2,6-dien-1-yl)ethylamine.

Scientific Research Applications

N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.

    Biology: The compound may be used in studies involving cell signaling and molecular interactions due to its structural properties.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and chemical reactions. For example, the acrylamide group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3,7-Dimethylocta-2,6-dien-1-yl)cyclopropanecarboxamide: This compound has a similar structure but includes a cyclopropane ring, which alters its chemical properties and applications.

    (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate: This ester derivative has different reactivity and is used in different applications, such as flavoring agents.

Uniqueness

N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide is unique due to its combination of the dimethylocta-dienyl group and the acrylamide moiety. This combination provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(2E)-3,7-dimethylocta-2,6-dienyl]prop-2-enamide

InChI

InChI=1S/C13H21NO/c1-5-13(15)14-10-9-12(4)8-6-7-11(2)3/h5,7,9H,1,6,8,10H2,2-4H3,(H,14,15)/b12-9+

InChI Key

NVQNIDWFIGKGQW-FMIVXFBMSA-N

Isomeric SMILES

CC(=CCC/C(=C/CNC(=O)C=C)/C)C

Canonical SMILES

CC(=CCCC(=CCNC(=O)C=C)C)C

Origin of Product

United States

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